molecular formula C15H20ClNO B1351422 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone CAS No. 364745-60-8

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Cat. No. B1351422
CAS RN: 364745-60-8
M. Wt: 265.78 g/mol
InChI Key: GIEOIPYAFRVDON-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, also known as 2-chloro-1-(tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals and other specialty chemicals. This compound has a wide range of potential applications due to its unique structure and reactivity.

Scientific Research Applications

Novel Synthetic Approaches to Quinoline Derivatives

Quinoline derivatives have been synthesized through innovative methods, demonstrating the chemical versatility of quinoline frameworks. For instance, a novel approach led to the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, showcasing the utility of quinoline derivatives in creating complex molecular architectures (Walter, 1994). This synthesis pathway emphasizes the potential of quinoline derivatives in designing new molecules with possibly unique biological or physical properties.

Catalytic Behavior and Antiproliferative Activity

Quinoline derivatives have shown significant promise in catalysis and as potential anti-cancer agents. For example, certain quinolinyl-iminopyridines, when coordinated with iron(II) and cobalt(II), demonstrated good catalytic activities for ethylene reactivity (Sun et al., 2007). Furthermore, a quinoline derivative exhibited high antiproliferative activity, suggesting potential as an anti-cancer agent by intercalating with DNA and inhibiting DNA topoisomerase II (Via et al., 2008). These findings underscore the potential of quinoline derivatives in developing new cancer therapies and their role in chemical catalysis.

Antioxidant and Antimicrobial Properties

Recent studies have explored the antioxidant and antimicrobial properties of quinoline derivatives. Novel chloroquinoline derivatives have been synthesized and assessed for their antioxidant activity, which could mitigate high glucose levels in the human body, indicating potential anti-diabetic properties (Murugavel et al., 2017). Additionally, certain quinoline derivatives demonstrated significant antibacterial and antifungal activity, providing a basis for developing new antimicrobial agents (Kategaonkar et al., 2010).

properties

IUPAC Name

2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-7,11H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOIPYAFRVDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389779
Record name 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

CAS RN

364745-60-8
Record name 2-Chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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